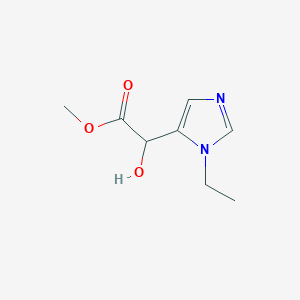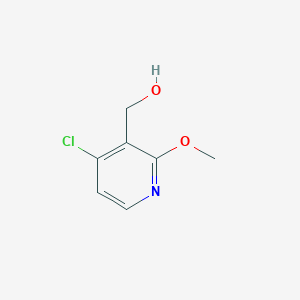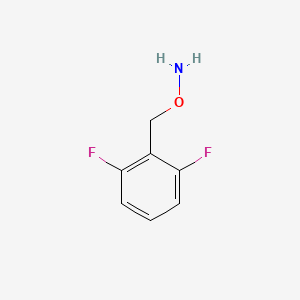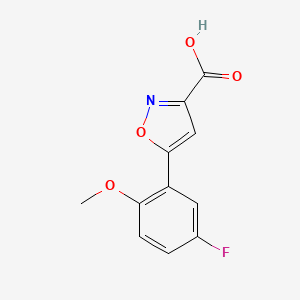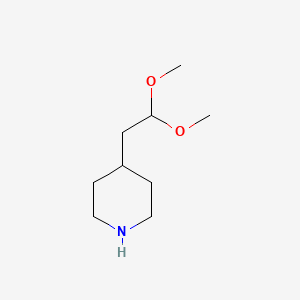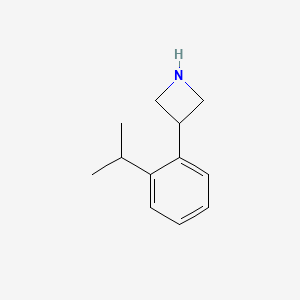
3-(2-Isopropylphenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(2-Isopropylphenyl)azetidine, can be achieved through several methods. One common approach involves the [3+1] radical cascade cyclization enabled by photo-induced copper catalysis . This method is characterized by its operational simplicity, use of a cheap catalyst, and broad substrate scope.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Additionally, a one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation has been reported .
Industrial Production Methods: Industrial production of azetidines often involves the use of high-throughput methods such as continuous flow synthesis. These methods allow for the efficient and scalable production of azetidines under controlled conditions.
化学反応の分析
Types of Reactions: 3-(2-Isopropylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, often facilitated by the ring strain.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various substituted azetidines.
科学的研究の応用
3-(2-Isopropylphenyl)azetidine has several applications in scientific research:
Medicinal Chemistry: Azetidines are used as building blocks for the synthesis of bioactive molecules, including pharmaceuticals.
Materials Science: The unique reactivity of azetidines makes them valuable in the development of new materials, such as polymers and coatings.
Biology: Azetidines can be used as probes to study biological processes due to their ability to interact with various biomolecules.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Isopropylphenyl)azetidine involves its interaction with molecular targets through its strained ring system. The ring strain facilitates the formation of reactive intermediates, which can then interact with various molecular targets. This reactivity is often exploited in medicinal chemistry to develop compounds with specific biological activities .
類似化合物との比較
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
2-Azetidinones: Four-membered lactams with similar ring strain but different reactivity due to the presence of a carbonyl group.
Uniqueness: 3-(2-Isopropylphenyl)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability characteristics.
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
3-(2-propan-2-ylphenyl)azetidine |
InChI |
InChI=1S/C12H17N/c1-9(2)11-5-3-4-6-12(11)10-7-13-8-10/h3-6,9-10,13H,7-8H2,1-2H3 |
InChIキー |
BLVSFSYBLSIQPK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




